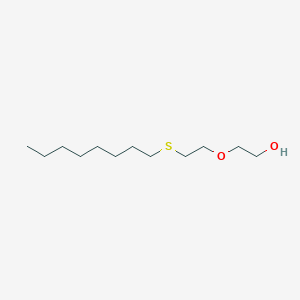
Diethylene glycol, thio, S-octyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol, thio, S-octyl is an organic compound with the molecular formula C12H26O2S and a molecular weight of 234.399 It is a derivative of diethylene glycol, where one of the hydroxyl groups is replaced by an octylthio group
Preparation Methods
The synthesis of diethylene glycol, thio, S-octyl typically involves the reaction of diethylene glycol with an octylthiol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the product .
Chemical Reactions Analysis
Diethylene glycol, thio, S-octyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Diethylene glycol, thio, S-octyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethylene glycol, thio, S-octyl involves its interaction with various molecular targets. The thioether group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways. The compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .
Comparison with Similar Compounds
Diethylene glycol, thio, S-octyl can be compared with other similar compounds, such as:
Diethylene glycol: A simpler compound without the thioether group, used primarily as a solvent.
Ethylene glycol: A related compound with two hydroxyl groups, commonly used as antifreeze.
Properties
CAS No. |
87064-00-4 |
|---|---|
Molecular Formula |
C12H26O2S |
Molecular Weight |
234.40 g/mol |
IUPAC Name |
2-(2-octylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C12H26O2S/c1-2-3-4-5-6-7-11-15-12-10-14-9-8-13/h13H,2-12H2,1H3 |
InChI Key |
OPFRXVSGBZCPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















